

# Technical Support Center: Relebactam Combination Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Relebactam sodium |           |
| Cat. No.:            | B3322652          | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance to Relebactam combinations.

### **Troubleshooting Guides**

This section addresses specific issues that may be encountered during in vitro resistance development and susceptibility testing experiments.

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Problem                                                                                                    | Potential Cause                                                                                                                                                                                      | Recommended Action                                                                                                                                                                                                                  |
|---------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in Minimum Inhibitory Concentration (MIC) results for imipenem/relebactam.                         | Discrepancies between testing methods (e.g., broth microdilution vs. disk diffusion).                                                                                                                | Use broth microdilution (BMD) as the reference method for confirmation.[2] For disk diffusion, consider establishing an "Area of Technical Uncertainty" to flag isolates requiring confirmatory testing with a reference method.[2] |
| Imipenem/relebactam appears susceptible against an isolate known to produce a metallo-β-lactamase (MBL).            | Testing error or misidentification of the β-lactamase. Relebactam is not active against MBLs like NDM, VIM, and IMP.[3][4]                                                                           | Repeat the susceptibility test. Confirm the presence of the MBL gene using molecular methods (e.g., PCR or whole- genome sequencing).                                                                                               |
| Rapid emergence of high-level resistance to imipenem/relebactam in P. aeruginosa during in vitro evolution studies. | Selection for mutations in both porin channels (OprD) and regulators of efflux pumps (MexAB-OprM).[5][6] In mutator strains, mutations in penicillin-binding proteins (PBPs) can also contribute.[5] | Characterize the evolved isolates by sequencing oprD, genes regulating efflux pumps, and PBP-encoding genes. Perform whole-genome sequencing for a comprehensive view of mutations.[5][7]                                           |
| Development of imipenem/relebactam resistance in KPC-producing Klebsiella pneumoniae.                               | Mutations within the blaKPC gene that affect relebactam binding.[8][9][10] Concurrent loss or mutation of outer membrane porins OmpK35 and OmpK36.[8][9][10]                                         | Sequence the blaKPC gene to identify mutations, particularly in the Ω-loop.[3] Analyze the sequences of ompK35 and ompK36 for disruptions or mutations.[9]                                                                          |
| An isolate is resistant to imipenem/relebactam but susceptible to ceftazidime/avibactam.                            | The resistance mechanism may be specific to imipenem, such as alterations in a PBP that is a primary target for imipenem but not ceftazidime. Efflux pumps can also have                             | Investigate mutations in PBPs and the expression levels of different efflux pumps.                                                                                                                                                  |



|                                                     | differential effects on various antibiotics.                                                                                                      |                                                                                                                                                                                                        |
|-----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Difficulty in obtaining resistant mutants in vitro. | The combination of imipenem and relebactam can be very potent against susceptible strains, making it difficult to select for spontaneous mutants. | Consider using a mutator strain (e.g., $\Delta$ mutS) to increase the mutation rate.[5] Alternatively, use a gradual, multi-step selection process with small increments in drug concentration.[8][10] |

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to imipenem/relebactam?

A1: The main mechanisms of resistance include:

- Enzymatic degradation: Production of β-lactamases that are not inhibited by relebactam, such as metallo-β-lactamases (e.g., NDM, VIM, IMP) and some OXA-type carbapenemases. [4][11]
- Reduced drug uptake: Loss or functional alteration of outer membrane porins, which restricts
  the entry of imipenem into the bacterial cell. Key examples are OprD in Pseudomonas
  aeruginosa and OmpK35/OmpK36 in Klebsiella pneumoniae.[12][7][9][11]
- Efflux pumps: Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, can actively transport the antibiotic out of the cell.[5][6]
- Target modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of imipenem, can reduce binding affinity.[5]
- β-lactamase mutations: Specific mutations in Class A carbapenemases, like KPC, can emerge that reduce the inhibitory activity of relebactam.[8][9]

Q2: How does the addition of relebactam impact the development of resistance to imipenem?

A2: Relebactam is a diazabicyclooctane  $\beta$ -lactamase inhibitor that protects imipenem from degradation by many Class A (e.g., KPC) and Class C (e.g., AmpC)  $\beta$ -lactamases.[4] Studies

### Troubleshooting & Optimization





have shown that the addition of relebactam delays the in vitro development of resistance to imipenem and can limit the emergence of cross-resistance to other β-lactam antibiotics.[6] For example, in one study, P. aeruginosa isolates acquired resistance to imipenem in an average of 6 days, while resistance to imipenem/relebactam took an average of 12 days to develop.[6]

Q3: Are there specific bacterial species that are intrinsically resistant to imipenem/relebactam?

A3: Yes. Bacteria that produce metallo-β-lactamases (MBLs) are typically resistant to imipenem/relebactam because relebactam does not inhibit these enzymes.[3][4] Additionally, some species like Morganella morganii, Proteus spp., and Providencia spp. may exhibit poor susceptibility due to permeability issues that are not overcome by the addition of relebactam.[4] Imipenem-resistant Acinetobacter baumannii complex isolates are also generally resistant to the combination.[4][13]

Q4: What should I do if I observe a discrepancy between different susceptibility testing methods for imipenem/relebactam?

A4: Discrepancies between methods like disk diffusion, gradient strips, and broth microdilution (BMD) can occur.[1][2] BMD is considered the reference method. If you observe a discrepancy, especially for critical isolates, it is recommended to confirm the result using BMD.[2] For disk diffusion, results falling within an "Area of Technical Uncertainty" should also be re-tested with a reference method.[2]

Q5: Can resistance to ceftazidime/avibactam predict resistance to imipenem/relebactam?

A5: Not always. While both avibactam and relebactam are diazabicyclooctane inhibitors, the partner drugs (ceftazidime vs. imipenem) and the specific resistance mechanisms can differ. For instance, some mutations in the blaKPC gene that confer resistance to ceftazidime/avibactam may not affect imipenem/relebactam susceptibility.[14] Conversely, resistance to imipenem/relebactam can emerge in ceftazidime/avibactam-susceptible isolates. [8][9][10] Therefore, susceptibility to each combination should be tested independently.

## **Quantitative Data Summary**

Table 1: In Vitro Emergence of Resistance to Imipenem vs. Imipenem/Relebactam in P. aeruginosa



| Parameter                                                       | Imipenem | lmipenem/Rele<br>bactam | p-value | Reference |
|-----------------------------------------------------------------|----------|-------------------------|---------|-----------|
| Average time to resistance                                      | 6 days   | 12 days                 | 0.004   | [6]       |
| Isolates with MIC<br>> 64 mg/L after<br>30 days                 | 75%      | 37.5%                   | 0.077   | [6]       |
| Mutants developing cross-resistance to piperacillin/tazob actam | 87.5%    | 37.5%                   | 0.003   | [6]       |
| Mutants developing cross-resistance to ceftazidime              | 37.5%    | 12.5%                   | 0.015   | [6]       |

Table 2: Relebactam Inhibitory Activity (Apparent Ki) Against GES β-Lactamases

| Enzyme | Apparent Ki (μM) | Reference |
|--------|------------------|-----------|
| GES-2  | 19 ± 2           | [12]      |
| GES-19 | 23 ± 2           | [12]      |
| GES-20 | 21 ± 2           | [12]      |

Note: A higher Ki value indicates weaker inhibition.

# **Experimental Protocols**

# Protocol 1: In Vitro Resistance Development by Serial Passage



This protocol is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antibiotic.

- Preparation: Prepare serial two-fold dilutions of imipenem and imipenem/relebactam (with a fixed concentration of 4 mg/L relebactam) in Mueller-Hinton Broth (MHB).[5]
- Inoculation: Inoculate tubes containing the antibiotic dilutions and a growth control tube (no antibiotic) with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[5]
- Incubation: Incubate the tubes at 37°C for 24 hours.[5]
- Passage: After incubation, identify the tube with the highest antibiotic concentration that shows visible growth (this is the sub-inhibitory concentration).[5]
- Re-inoculation: Use the culture from this tube to inoculate a new set of tubes with fresh antibiotic dilutions, starting from the previously determined sub-inhibitory concentration and extending to higher concentrations.[5]
- Repeat: Repeat this process for a set number of days (e.g., 7 to 30 days) or until a target
   MIC is reached.[5][6]
- Characterization: Isolate colonies from the final cultures on antibiotic-free agar. Confirm the MIC of the evolved isolates and perform further characterization, such as whole-genome sequencing, to identify mutations.[5]

# Protocol 2: Broth Microdilution (BMD) for MIC Determination

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Prepare Plates: Use 96-well microtiter plates. Dispense serial two-fold dilutions of imipenem/relebactam in cation-adjusted Mueller-Hinton Broth (CAMHB). Relebactam concentration should be fixed at 4 μg/mL.[4]
- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
   Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105







CFU/mL in each well after inoculation.

- Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
- Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

### **Visualizations**





Click to download full resolution via product page

Caption: Key mechanisms of bacterial resistance to imipenem/relebactam.





Click to download full resolution via product page

Caption: Workflow for in vitro selection and analysis of resistant mutants.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dynamics and mechanisms of resistance development to imipenem and imipenem/relebactam in Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Technical Support Center: Relebactam Combination Resistance Studies]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b3322652#challenges-in-developing-resistance-to-relebactam-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com